molecular formula C13H12N2O4 B2687778 Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate CAS No. 478077-65-5

Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate

Cat. No. B2687778
CAS RN: 478077-65-5
M. Wt: 260.249
InChI Key: KGYSJOVSRGPKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridazine, which is a six-membered ring with two nitrogen atoms. It also contains a methoxyphenyl group and a carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The methoxyphenyl group and the carboxylate group could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the arrangement of the atoms and the presence of the functional groups. The pyridazine ring is planar due to the sp2 hybridization of its atoms. The methoxyphenyl group and the carboxylate group could introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyridazine ring can participate in electrophilic substitution reactions. The methoxy group is an electron-donating group, which can activate the phenyl ring towards electrophilic aromatic substitution. The carboxylate group can act as a nucleophile in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylate group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Antiviral Applications

Research on antiviral compounds has identified derivatives of Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate with significant activity. For instance, studies on R 61837, a compound structurally related to this compound, have demonstrated potent inhibition of rhinoviruses, highlighting its potential as an antiviral agent (Andries et al., 2005).

Structural and Synthetic Chemistry

Studies on the structure of related compounds, such as Methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, have provided insights into their crystallographic characteristics, revealing detailed molecular arrangements and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Bortoluzzi et al., 2011).

Catalysis and Green Chemistry

The use of isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles demonstrates the application of this compound derivatives in green chemistry. This approach promotes the development of efficient, environmentally friendly synthetic methods (Zolfigol et al., 2013).

Material Science

In the realm of material science, derivatives of this compound have been investigated for their electrochromic properties. For example, donor-acceptor polymeric materials employing this compound's analogs have shown promising results for applications in NIR electrochromic devices, offering insights into the development of new materials with customizable optical properties (Zhao et al., 2014).

Antimicrobial and Anti-inflammatory Research

The exploration of novel amino acid derivatives synthesized from related compounds has demonstrated antimicrobial activities, suggesting potential applications in developing new antibacterial agents. Moreover, some synthesized compounds have shown anti-inflammatory properties, indicating their relevance in medicinal chemistry research (El-Sakka et al., 2014).

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Methyl 1-(4-methoxyphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate may have a similar mechanism of action.

Mode of Action

It is known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways and have downstream effects on these biological processes.

Pharmacokinetics

Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . This suggests that this compound may have similar ADME properties, which could impact its bioavailability.

Result of Action

Similar compounds have been found to have various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .

Action Environment

The action of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other molecules . This suggests that the action of this compound may also be influenced by similar environmental factors.

properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-5-3-9(4-6-10)15-8-7-11(16)12(14-15)13(17)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYSJOVSRGPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.